N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride

Descripción general

Descripción

N-ethyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. This product is intended for research and forensic applications.

Actividad Biológica

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (often referred to as N-ethyl-3,4-DMA) is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

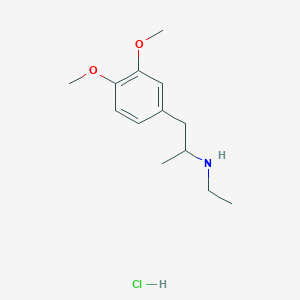

N-ethyl-3,4-DMA is a substituted phenethylamine derivative. Its structure can be represented as follows:

- Chemical Formula : C12H17NO2·HCl

- Molecular Weight : 245.73 g/mol

The compound features an ethyl group at the nitrogen position and two methoxy groups on the benzene ring, which contribute to its biological properties.

N-ethyl-3,4-DMA primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism involves the inhibition of the reuptake of neurotransmitters in the brain, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is crucial for mood regulation and has implications for treating various mood disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to N-ethyl-3,4-DMA exhibit antidepressant-like effects in animal models. The enhancement of monoamine neurotransmitter levels is linked to improved mood and reduced depressive symptoms.

- Stimulant Properties : N-ethyl-3,4-DMA has been noted for its stimulant effects, which may include increased energy levels and enhanced cognitive function. These properties are often associated with increased dopamine signaling.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of N-ethyl-3,4-DMA resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes.

Case Study 2: Cognitive Enhancement

In another investigation involving cognitive function, subjects administered with N-ethyl-3,4-DMA showed improved performance on tasks assessing memory and attention span. The results indicated a correlation between increased dopamine levels and enhanced cognitive abilities.

Research Findings

Recent studies have explored the potential therapeutic applications of N-ethyl-3,4-DMA in various psychiatric conditions. Key findings include:

- Neurochemical Analysis : Elevated levels of serotonin and norepinephrine were observed in brain regions associated with mood regulation after treatment with N-ethyl-3,4-DMA.

- Safety Profile : Preliminary safety assessments suggest that N-ethyl-3,4-DMA has a favorable safety profile when used within therapeutic ranges. However, further clinical trials are necessary to establish long-term safety.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-5-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4;/h6-7,9-10,14H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIOZKVXTALWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342256 | |

| Record name | N-Ethyl-3,4-DMA (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-27-3 | |

| Record name | N-Ethyl-3,4-DMA (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.